2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid is a complex organic compound that features a brominated thiophene ring, a piperazine moiety, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid typically involves multiple steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Piperazine Derivative: The piperazine moiety is introduced through a nucleophilic substitution reaction with a suitable precursor, such as 1-boc-piperazine.
Coupling Reaction: The brominated thiophene and the piperazine derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Debrominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chlorothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
- 2-(5-fluorothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Uniqueness
The presence of the bromine atom in 2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid may confer unique reactivity and interaction profiles compared to its chloro or fluoro analogs
Properties
Molecular Formula |
C15H21BrN2O4S |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12(13(19)20)10-4-5-11(16)23-10/h4-5,12H,6-9H2,1-3H3,(H,19,20) |
InChI Key |
BBLGSHWBWMCIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(S2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.